2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide
CAS No.:
Cat. No.: VC20388522
Molecular Formula: C11H17F3N2O2
Molecular Weight: 266.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17F3N2O2 |
|---|---|
| Molecular Weight | 266.26 g/mol |
| IUPAC Name | 2,2,2-trifluoro-N-(2-piperidin-4-yloxolan-3-yl)acetamide |
| Standard InChI | InChI=1S/C11H17F3N2O2/c12-11(13,14)10(17)16-8-3-6-18-9(8)7-1-4-15-5-2-7/h7-9,15H,1-6H2,(H,16,17) |
| Standard InChI Key | APCIETLTELLVSM-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2C(CCO2)NC(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components: a piperidine ring, an oxolane (tetrahydrofuran) group, and a trifluoroacetamide functional group. The piperidine ring (C5H11N) is a six-membered amine heterocycle, while the oxolane moiety (C4H7O) is a five-membered oxygen-containing ring. These rings are connected via a methylene bridge, forming a bicyclic system. The trifluoroacetamide group (CF3CONH-) is attached to the oxolane ring, contributing to the molecule’s polarity and electronic profile .
The stereochemistry of the compound remains unspecified in available literature, though synthetic routes suggest the possibility of multiple diastereomers depending on reaction conditions. Computational modeling using tools like PubChem’s 3D conformer generator could help predict dominant conformations and their biological relevance.
Physicochemical Parameters
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H17F3N2O2 | |
| Molecular Weight | 266.26 g/mol | |
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | |
| Hydrogen Bond Donors | 2 (NH and OH) | |
| Hydrogen Bond Acceptors | 5 |
The trifluoromethyl group enhances lipid solubility, as evidenced by the calculated LogP of ~1.8, which balances membrane permeability and aqueous solubility. The presence of multiple hydrogen bond donors and acceptors suggests potential for forming stable interactions with protein targets, a trait observed in MDM2 inhibitors described in patent US9296736B2 .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2,2,2-Trifluoro-N-[2-(piperidin-4-yl)oxolan-3-yl]acetamide involves multi-step organic reactions, typically starting with the formation of the piperidine-oxolane scaffold. A proposed route includes:
-
Ring Formation: Cyclization of a diol precursor to generate the oxolane ring under acidic conditions.
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Piperidine Functionalization: Introduction of the piperidine group via nucleophilic substitution or reductive amination .
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Trifluoroacetylation: Reaction with trifluoroacetic anhydride to install the acetamide group .
Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for these reactions due to their ability to dissolve both hydrophilic and hydrophobic intermediates.
| Hazard Category | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Irritation | Category 3 |
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